Thalianol is a specialized tricyclic triterpenoid secondary metabolite identified in Arabidopsis thaliana roots. Its biosynthesis is initiated by the oxidosqualene cyclase Thalianol Synthase (THAS), encoded by the THAS1 gene (AT5G48010).
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Cat. No.B1263613
⚠ Attention: For research use only. Not for human or veterinary use.
Thalianol Supplier Guide: Sourcing the Unique Tricyclic Triterpenoid from Arabidopsis for Plant Metabolic and Biosynthetic Gene Cluster Research
Thalianol is a specialized tricyclic triterpenoid secondary metabolite identified in Arabidopsis thaliana roots [1]. Its biosynthesis is initiated by the oxidosqualene cyclase Thalianol Synthase (THAS), encoded by the THAS1 gene (AT5G48010) [2]. The compound is part of a small operon-like biosynthetic gene cluster that includes genes for its subsequent hydroxylation and further modification [3]. This clustered genomic organization is a hallmark of certain plant defense compounds, and the thalianol pathway serves as a key model system for investigating the evolution and function of such metabolic gene clusters in plants [4].
Compound classTricyclic triterpenoid from Arabidopsis thaliana roots
Key utilityModel system for plant metabolic gene cluster evolution and function
Biosynthetic contextTHAS1-driven pathway with dedicated P450 modifications
[1] Field, B., & Osbourn, A. E. (2008). Metabolic diversification—independent assembly of operon-like gene clusters in different plants. Science, 320(5875), 543-547. View Source
[2] Nelson, D. R., Schuler, M. A., Paquette, S. M., Werck-Reichhart, D., & Bak, S. (2004). Comparative genomics of rice and Arabidopsis. Analysis of 727 cytochrome P450 genes and pseudogenes from a monocot and a dicot. Plant Physiology, 135(2), 756-772. View Source
[4] Field, B., Fiston-Lavier, A. S., Kemen, A., Geisler, K., Quesneville, H., & Osbourn, A. E. (2011). Formation of plant metabolic gene clusters within dynamic chromosomal regions. Proceedings of the National Academy of Sciences, 108(38), 16116-16121. View Source
Thalianol for Functional Studies: Why a General Triterpenoid Standard Is Not a Suitable Substitute
Substituting thalianol with a common triterpenoid standard like lupeol or β-amyrin is scientifically invalid for functional studies in Arabidopsis and related systems. Thalianol's specific tricyclic scaffold distinguishes it from the more common pentacyclic (e.g., lupeol, β-amyrin) and tetracyclic (e.g., cycloartenol) triterpenes [1]. Its production is orchestrated by a unique, compact biosynthetic gene cluster [2] that exhibits a distinct pattern of intraspecies structural diversity compared to other clusters like marneral or arabidiol/baruol [3]. These structural, genetic, and regulatory differences mean that using a generic analog will not accurately recapitulate the compound's specific role in root development modulation, its interaction with the phytohormonal network, or its effects on the root microbiome [4].
Scaffold
Tricyclic (thalianol)
Pentacyclic (lupeol, β-amyrin) or tetracyclic (cycloartenol)
Core topology dictates downstream modification and target interaction; class-level structural difference may shift SAR interpretation.
Genetic architecture
Operon-like cluster with high intraspecies diversity
Marneral cluster is fixed, other clusters show different variability
Genomic context and regulatory dynamics may not transfer between clusters; functional conclusions drawn from marneral may not apply.
Regulatory response
Berberine causes thalianol precursor accumulation via THAH inhibition
Marneral pathway response is less resolved; other triterpenes lack comparable chemical-genetic data
Using a generic standard cannot reproduce this pathway-specific pharmacological readout; may require validation for each analog.
[1] Loeschcke, A., Dienst, D., Wewer, V., Hage-Hülsmann, J., Dietsch, M., Kranz-Finger, S., ... & Jaeger, K. E. (2017). The photosynthetic bacteria Rhodobacter capsulatus and Synechocystis sp. PCC 6803 as new hosts for cyclic plant triterpene biosynthesis. PloS one, 12(12), e0189816. View Source
[2] Field, B., & Osbourn, A. E. (2008). Metabolic diversification—independent assembly of operon-like gene clusters in different plants. Science, 320(5875), 543-547. View Source
[3] Marszalek-Zenczak, K., Satyr, A., Wojciechowski, P., Zenczak, M., Sobieszczuk-Nowicka, E., Brzostek, K., Figlerowicz, M., & Zmienko, A. (2023). Analysis of Arabidopsis non-reference accessions reveals high diversity of metabolic gene clusters and discovers new candidate cluster members. Frontiers in Plant Science, 14, 1104303. View Source
[4] Bai, Y., Fernández-Calvo, P., Ritter, A., Huang, A. C., Morales-Herrera, S., Bicalho, K. U., ... & Pollier, J. (2021). Modulation of Arabidopsis root growth by specialized triterpenes. New Phytologist, 230(1), 228-243. View Source
Thalianol Technical Datasheet: Quantitative Differentiation and Comparative Performance Data
Thalianol's Unusual Tricyclic Scaffold vs. Common Pentacyclic and Tetracyclic Triterpenes
Thalianol possesses an unusual tricyclic structure, which differentiates it from the more typical pentacyclic (e.g., lupeol) and tetracyclic (e.g., cycloartenol) plant triterpenes [1]. This structural distinction is a class-level property. Its close Arabidopsis analog, marneral, is monocyclic, representing another atypical scaffold [1].
Scaffold topologyClass-level
Tricyclic vs. pentacyclic (lupeol), tetracyclic (cycloartenol), monocyclic (marneral)
Structural-context review; scaffold differences may influence physicochemical profile.
Qualitative inference based on class-level structural determination.
Qualitative structural difference: tricyclic vs. pentacyclic/tetracyclic/monocyclic
Conditions
Structural determination based on chemical analysis of isolated compounds
Why This Matters
The distinct tricyclic core dictates unique physicochemical properties, potential biological targets, and downstream metabolic modifications, making it a non-interchangeable entity for structure-activity relationship (SAR) studies.
[1] Loeschcke, A., Dienst, D., Wewer, V., Hage-Hülsmann, J., Dietsch, M., Kranz-Finger, S., ... & Jaeger, K. E. (2017). The photosynthetic bacteria Rhodobacter capsulatus and Synechocystis sp. PCC 6803 as new hosts for cyclic plant triterpene biosynthesis. PloS one, 12(12), e0189816. View Source
Genetic Architecture: Thalianol Cluster Structural Diversity vs. Marneral Cluster Fixation in Arabidopsis Populations
Analysis of over 1,000 Arabidopsis thaliana accessions revealed that the thalianol biosynthetic gene cluster displays substantial intraspecies structural diversity [1]. The compact version of the cluster is predominant and more conserved than the noncontiguous version [1]. This contrasts sharply with the marneral gene cluster, which shows little variation and is fixed in the population [1].
Genomic organization comparison; thalianol cluster offers a dynamic model for plant adaptation studies.
Population genomics across >1,000 Arabidopsis accessions.
GenomicsEvolutionary BiologyMetabolic Engineering
Evidence Dimension
Intraspecies Gene Cluster Structural Variation
Target Compound Data
Thalianol gene cluster: Substantial diversity; compact version predominant and more conserved.
Comparator Or Baseline
Marneral gene cluster: Little variation; fixed in the population.
Quantified Difference
Qualitative difference: 'Substantial diversity' vs. 'Little variation' and 'fixed'
Conditions
Population genomics analysis of copy number variations (CNVs) in over 1,000 A. thaliana accessions.
Why This Matters
This difference in genomic plasticity indicates distinct evolutionary pressures and potential for functional divergence. For researchers studying plant adaptation, the thalianol cluster represents a more dynamic and variable system than the marneral cluster.
GenomicsEvolutionary BiologyMetabolic Engineering
[1] Marszalek-Zenczak, K., Satyr, A., Wojciechowski, P., Zenczak, M., Sobieszczuk-Nowicka, E., Brzostek, K., Figlerowicz, M., & Zmienko, A. (2023). Analysis of Arabidopsis non-reference accessions reveals high diversity of metabolic gene clusters and discovers new candidate cluster members. Frontiers in Plant Science, 14, 1104303. View Source
Heterologous Expression: THAS1 Fails to Produce Thalianol in Bacterial Hosts Unlike Lupeol and Marneral Synthases
In a comparative study, THAS1 (thalianol synthase) expression in the bacterial hosts Rhodobacter capsulatus and Synechocystis sp. PCC 6803 did not lead to detectable cyclic product formation [1]. In contrast, LUP1 (lupeol synthase) produced lupeol in both hosts, and MRN1 (marneral synthase) produced marnerol and hydroxymarnerol in Synechocystis [1].
Heterologous expressionHead-to-head
THAS1: no cyclic product in R. capsulatus or Synechocystis. LUP1: lupeol in both hosts; MRN1: marnerol in Synechocystis.
Platform-dependent outcome; established bacterial hosts may require optimization for thalianol synthesis.
Thalianol (via THAS1 expression): No cyclic product formation in either R. capsulatus or Synechocystis.
Comparator Or Baseline
Lupeol (LUP1): Positive in both hosts; Marneral (MRN1): Positive in Synechocystis, negative in R. capsulatus.
Quantified Difference
Product detection (present/absent) for THAS1 vs. LUP1 and MRN1
Conditions
Heterologous expression in Rhodobacter capsulatus SB1003 and Synechocystis sp. PCC 6803; product analysis by LC-MS.
Why This Matters
This differential outcome highlights unique biochemical or host-compatibility constraints for thalianol production, indicating that established expression platforms for other triterpenes are not directly transferable and require specialized optimization for thalianol synthesis.
[1] Loeschcke, A., Dienst, D., Wewer, V., Hage-Hülsmann, J., Dietsch, M., Kranz-Finger, S., ... & Jaeger, K. E. (2017). The photosynthetic bacteria Rhodobacter capsulatus and Synechocystis sp. PCC 6803 as new hosts for cyclic plant triterpene biosynthesis. PloS one, 12(12), e0189816. View Source
Regulation: Berberine Differentially Affects Thalianol and Marneral Pathway Gene Expression
The herbicidal alkaloid berberine represses the expression of both the thalianol and marneral gene clusters in Arabidopsis roots [1]. However, RT-PCR and GC-MS analysis revealed that berberine treatment specifically inhibits the thalianol hydroxylase (THAH) enzyme in the thalianol biosynthetic network, leading to an accumulation of the thalianol precursor, while its effect on the marneral pathway is less mechanistically resolved [1]. This indicates a differential sensitivity of the two pathways' enzymatic steps to the same external stimulus.
Berberine responseReported
Thalianol pathway: specific THAH inhibition leads to precursor accumulation. Marneral pathway: gene repression without identified enzyme target.
Pathway Response to Chemical Inhibitor (Berberine)
Target Compound Data
Thalianol pathway: Repression of cluster gene expression; specific inhibition of THAH causing thalianol accumulation.
Comparator Or Baseline
Marneral pathway: Repression of cluster gene expression; specific enzymatic target not identified.
Quantified Difference
Qualitative difference: accumulation of thalianol precursor due to THAH inhibition, not observed for marneral pathway.
Conditions
Treatment of Arabidopsis roots with berberine; analysis via RNA-seq, RT-PCR, and GC-MS.
Why This Matters
This provides evidence that the thalianol and marneral pathways, despite both being triterpenoid gene clusters, are not identically regulated and can be pharmacologically distinguished, which is crucial for targeted studies of their respective biological functions.
TranscriptomicsChemical GeneticsPlant Physiology
[1] Li, X., Wang, Y., Chen, S., Tian, Y., Zhang, S., & Xu, H. (2022). Natural herbicidal alkaloid berberine regulates the expression of thalianol and marneral gene clusters in Arabidopsis thaliana. Pest Management Science, 78(7), 2856-2866. View Source
Root Growth Modulation: Thalianol Pathway Perturbation Alters Root Development in a Phytohormone-Dependent Manner
Genetic and chemical modulation of the thalianol pathway demonstrates its role in root growth. Overexpression of THAS1 leads to a dwarfed aerial phenotype but an increase in root length in Arabidopsis [1]. Conversely, loss-of-function of the thalianol acyltransferase 2 (THAA2) gene or treatment with berberine, which represses the thalianol cluster, inhibits root growth [2][3]. This function is linked to the modulation of phytohormone signaling, particularly involving jasmonate (JA) and potentially other cues [2]. In contrast, the arabidiol/baruol cluster's structural diversity is associated with altered root growth dynamics and climatic adaptation, but its specific developmental role is distinct from that of the thalianol pathway [4].
Root growth modulationContext-dependent
Thalianol pathway: overexpression increases root length; loss-of-function inhibits growth. Arabidiol/baruol pathway: different growth dynamics linked to climatic adaptation.
Functional endpoint context; root growth readout is pathway-specific and JA-signaling dependent.
Cross-study comparison; exact conditions may vary.
Thalianol pathway: Overexpression increases root length; loss-of-function inhibits root growth; function linked to JA signaling.
Comparator Or Baseline
Arabidiol/Baruol pathway: Cluster structural variation associated with different root growth dynamics and adaptation to warmer climates.
Quantified Difference
Direction of root growth effect (increased with overexpression, decreased with loss-of-function) vs. different dynamic patterns for arabidiol/baruol variants
Conditions
Phenotypic analysis of Arabidopsis lines with altered expression of thalianol cluster genes (THAS1, THAA2), and population analysis of arabidiol/baruol cluster variants.
Why This Matters
This defines a specific, quantifiable physiological readout for thalianol pathway activity that is distinct from the roles of other co-occurring triterpenoid pathways, providing a clear functional endpoint for procurement in plant biology studies.
[2] Bai, Y., Fernández-Calvo, P., Ritter, A., Huang, A. C., Morales-Herrera, S., Bicalho, K. U., ... & Pollier, J. (2021). Modulation of Arabidopsis root growth by specialized triterpenes. New Phytologist, 230(1), 228-243. View Source
[3] Li, X., Wang, Y., Chen, S., Tian, Y., Zhang, S., & Xu, H. (2022). Natural herbicidal alkaloid berberine regulates the expression of thalianol and marneral gene clusters in Arabidopsis thaliana. Pest Management Science, 78(7), 2856-2866. View Source
[4] Marszalek-Zenczak, K., Satyr, A., Wojciechowski, P., Zenczak, M., Sobieszczuk-Nowicka, E., Brzostek, K., Figlerowicz, M., & Zmienko, A. (2023). Analysis of Arabidopsis non-reference accessions reveals high diversity of metabolic gene clusters and discovers new candidate cluster members. Frontiers in Plant Science, 14, 1104303. View Source
Metabolic Fate: Thalianol Undergoes P450-Mediated Oxidation Distinct from the Arabidiol Degradation Pathway
The downstream metabolic processing of thalianol involves specific P450 enzymes from its own gene cluster (CYP708A2/THAH and CYP705A5/THAD) that carry out hydroxylation and desaturation, yielding thalian-diol and desaturated thalian-diol [1][2]. This is distinct from the metabolic fate of arabidiol, which undergoes a degradation reaction in Arabidopsis roots [3]. While the P450s for both thalianol and arabidiol have been functionally characterized in yeast, the resulting product profiles and the encoded enzymatic activities are different and compound-specific [4].
Metabolic fateContext-dependent
Thalianol: hydroxylation by CYP708A2 (THAH), desaturation by CYP705A5 (THAD). Arabidiol: degradation reaction via different P450s.
Downstream pathway divergence; thalianol derivatives may have distinct properties requiring separate characterization.
In planta mutant analysis and yeast heterologous expression.
Thalianol: Hydroxylated by CYP708A2 (THAH) to thalian-diol; further desaturated by CYP705A5 (THAD).
Comparator Or Baseline
Arabidiol: Subject to a degradation reaction; oxidized by a different set of P450s (e.g., CYP705A2).
Quantified Difference
Different enzymatic products (thalian-diol vs. arabidiol degradation products) and distinct cytochrome P450 enzymes involved.
Conditions
In planta mutant analysis (thah1-1) and heterologous expression in yeast (S. cerevisiae).
Why This Matters
This confirms that thalianol is not a terminal product but the starting point of a unique, multi-step biosynthetic pathway. Understanding these specific modifications is essential for research into the compound's biological activity, as the derivatives may possess distinct properties from the parent molecule.
[2] Field, B., & Osbourn, A. E. (2008). Metabolic diversification—independent assembly of operon-like gene clusters in different plants. Science, 320(5875), 543-547. View Source
[3] Huang, A. C., Jiang, T., Liu, Y. X., Bai, Y. C., Reed, J., Qu, B., ... & Osbourn, A. (2019). A specialized metabolic network selectively modulates Arabidopsis root microbiota. Science, 364(6440), eaau6389. View Source
[4] Klein, A. P., & Sattely, E. S. (2013). An effective strategy for exploring unknown metabolic pathways by genome mining. Journal of the American Chemical Society, 135(15), 5885-5894. View Source
Thalianol Research Applications: Key Scenarios for Utilizing This Differentiated Arabidopsis Triterpenoid
As a Model Compound in Plant Metabolic Gene Cluster Evolution and Function Studies
The thalianol biosynthetic gene cluster serves as a premier model for investigating the evolution, regulation, and function of operon-like gene clusters in plants [1]. Its compact and predominant form in Arabidopsis populations, coupled with its substantial intraspecies diversity compared to the fixed marneral cluster, provides a unique comparative framework for understanding the selective pressures and genomic mechanisms driving cluster formation and maintenance [2]. Studies of the thalianol cluster inform broader principles of specialized metabolism, genome plasticity, and plant adaptation.
As a Specific Effector in Arabidopsis Root Developmental and Microbiome Interaction Assays
The thalianol pathway is directly implicated in modulating Arabidopsis root growth and interaction with the environment, likely through crosstalk with phytohormone signaling, particularly jasmonate [1][2]. Genetic tools (e.g., THAS1 overexpression or thas mutants) allow for precise manipulation of pathway flux to observe resultant phenotypes. Furthermore, the pathway's specific effect on root microbiota composition, as shown by the enrichment of specific bacterial strains in mutants , makes thalianol and its derivatives key tools for dissecting the chemical dialogue between plant roots and the rhizosphere.
As a Target for Investigating Herbicide and Chemical Genetic Mechanisms in Arabidopsis
The thalianol pathway has been identified as a specific molecular target of the herbicidal alkaloid berberine [1]. The observation that berberine treatment leads to the specific accumulation of the thalianol precursor by inhibiting the enzyme THAH provides a clear, pathway-specific biochemical readout [1]. This positions the thalianol pathway as a valuable system for chemical genetic screens aimed at identifying novel herbicidal compounds or understanding the mode of action of existing ones in a model plant species.
As a Challenging and Informative Target for Heterologous Production Platform Development
The failure of THAS1 to produce detectable thalianol in standard bacterial hosts like Rhodobacter capsulatus and Synechocystis, while other triterpene synthases (LUP1, MRN1) are functional, highlights unique biochemical or host-compatibility requirements for its production [1]. This makes thalianol an informative test case for synthetic biology and metabolic engineering efforts aimed at developing novel chassis organisms or optimizing production conditions for challenging plant-specialized metabolites. Overcoming this production bottleneck could unlock access to larger quantities of this rare compound for further study.
Application
Selection Property
Validation Focus
Metabolic gene cluster evolution studies
Intraspecies cluster structural diversity and conservation
Genomic organization comparison with marneral and other clusters
Root developmental and microbiome interaction assays
Pathway-dependent root growth phenotype and JA signaling link
Root elongation and microbiota composition endpoints
Herbicide/chemical genetic mechanism studies
Pathway-selective response to berberine (THAH inhibition)
Precursor accumulation readout and chemical-genetic profiling
Heterologous production platform development
Host-compatibility constraints for tricyclic triterpene biosynthesis
Cyclic product detection in bacterial chassis
[1] Field, B., Fiston-Lavier, A. S., Kemen, A., Geisler, K., Quesneville, H., & Osbourn, A. E. (2011). Formation of plant metabolic gene clusters within dynamic chromosomal regions. Proceedings of the National Academy of Sciences, 108(38), 16116-16121. View Source
[2] Marszalek-Zenczak, K., Satyr, A., Wojciechowski, P., Zenczak, M., Sobieszczuk-Nowicka, E., Brzostek, K., Figlerowicz, M., & Zmienko, A. (2023). Analysis of Arabidopsis non-reference accessions reveals high diversity of metabolic gene clusters and discovers new candidate cluster members. Frontiers in Plant Science, 14, 1104303. View Source
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